Ethyl 4-chloro-6-(trifluoromethyl)quinazoline-2-carboxylate
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Overview
Description
Ethyl 4-chloro-6-(trifluoromethyl)quinazoline-2-carboxylate is a quinazoline derivative with the molecular formula C₁₂H₈ClF₃N₂O₂ and a molecular weight of 304.65 g/mol . This compound is primarily used in research and development, particularly in the fields of medicinal chemistry and pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-chloro-6-(trifluoromethyl)quinazoline-2-carboxylate typically involves the reaction of 4-chloro-6-(trifluoromethyl)quinazoline with ethyl chloroformate under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, and a base like triethylamine is used to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reactants and conditions but utilizes larger reactors and more efficient purification techniques to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-chloro-6-(trifluoromethyl)quinazoline-2-carboxylate undergoes various chemical reactions, including:
Nucleophilic substitution: The chlorine atom can be replaced by nucleophiles such as amines or thiols.
Oxidation and reduction: The compound can undergo oxidation to form quinazoline N-oxides or reduction to form dihydroquinazolines.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Nucleophilic substitution: Reagents like sodium azide or primary amines in polar aprotic solvents.
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Major Products Formed
Nucleophilic substitution: Formation of substituted quinazolines.
Oxidation: Formation of quinazoline N-oxides.
Reduction: Formation of dihydroquinazolines.
Hydrolysis: Formation of 4-chloro-6-(trifluoromethyl)quinazoline-2-carboxylic acid.
Scientific Research Applications
Ethyl 4-chloro-6-(trifluoromethyl)quinazoline-2-carboxylate has several applications in scientific research:
Medicinal Chemistry: Used as a building block for the synthesis of potential therapeutic agents, particularly kinase inhibitors.
Biological Studies: Investigated for its potential biological activities, including anticancer and antimicrobial properties.
Pharmaceutical Development: Utilized in the development of new drugs and pharmaceutical formulations.
Mechanism of Action
The mechanism of action of ethyl 4-chloro-6-(trifluoromethyl)quinazoline-2-carboxylate involves its interaction with specific molecular targets, such as kinases. The compound binds to the active site of the kinase, inhibiting its activity and thereby affecting downstream signaling pathways. This inhibition can lead to the suppression of cell proliferation and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
4-Chloro-6-fluoro-2-trichloromethyl-quinoline: Another quinazoline derivative with similar structural features but different substituents.
Ethyl 4-quinazolone-2-carboxylate: A quinazoline derivative with a different substitution pattern.
Uniqueness
Ethyl 4-chloro-6-(trifluoromethyl)quinazoline-2-carboxylate is unique due to its trifluoromethyl group, which imparts distinct physicochemical properties such as increased lipophilicity and metabolic stability. These properties make it a valuable compound in drug discovery and development .
Properties
Molecular Formula |
C12H8ClF3N2O2 |
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Molecular Weight |
304.65 g/mol |
IUPAC Name |
ethyl 4-chloro-6-(trifluoromethyl)quinazoline-2-carboxylate |
InChI |
InChI=1S/C12H8ClF3N2O2/c1-2-20-11(19)10-17-8-4-3-6(12(14,15)16)5-7(8)9(13)18-10/h3-5H,2H2,1H3 |
InChI Key |
GZEZVTQRZCAQRY-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=NC2=C(C=C(C=C2)C(F)(F)F)C(=N1)Cl |
Origin of Product |
United States |
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